N-Propyl-D7-benzene
Overview
Description
N-Propylbenzene is an aromatic hydrocarbon with the formula C6H5CH2CH2CH3 . The molecule consists of a propyl group attached to a phenyl ring . It is a colorless liquid . A more common structural isomer of this compound is cumene . N-Propylbenzene is used as a nonpolar organic solvent in various industries, including printing and the dyeing of textiles and in the manufacture of methylstyrene .
Synthesis Analysis
N-Propylbenzene can be synthesized from benzene and propionic acid by acyl chlorination, Friedel-Crafts acylation, and Wolff-Kishner-Huang Minlon reduction . It can also be synthesized by the reaction of the Grignard reagent derived from benzyl chloride with diethyl sulfate .Molecular Structure Analysis
The molecular formula of N-Propylbenzene is C9H12 . The molecule consists of a propyl group attached to a phenyl ring .Chemical Reactions Analysis
The oxidation of n-propylbenzene has been studied experimentally in a jet-stirred reactor at atmospheric pressure over the high temperature range 900–1250 K . N-Propylbenzene oxidation proceeds via thermal decomposition yielding benzyl and 2-phenyl-1-ethyl, and by H-atom abstraction yielding phenylpropyl radicals .Physical And Chemical Properties Analysis
N-Propylbenzene is a clear, colorless liquid . It is insoluble in water and less dense than water . The flash point is 86°F .Scientific Research Applications
Oxidation and Kinetic Modeling
The oxidation of n-propylbenzene was experimentally studied in a jet-stirred reactor, revealing detailed oxidation mechanisms through a comprehensive chemical kinetic reaction mechanism. This study highlights the complex routes involved in n-propylbenzene oxidation, including thermal decomposition and H-atom abstraction processes, showcasing the intricate chemical interactions that similar compounds might undergo (Dagaut et al., 2002).
Synthesis and Characterization of Complex Molecules
A groundbreaking approach to the synthesis of hexaarylbenzenes using C-H activation and cycloaddition reactions was demonstrated, opening new possibilities for creating highly substituted benzene derivatives with potential applications in organic electronic devices and other areas. This work underscores the versatility of benzene as a building block for complex molecular synthesis (Suzuki et al., 2015).
Environmental and Energy Applications
The study on the efficient recovery of benzene and n-propanol from wastewater using vapor recompression assisted extractive distillation addresses the environmental and energy-efficient treatment of chemical pollutants. This research illustrates the practical applications of benzene and related compounds in environmental protection and chemical industry waste management (Ma et al., 2021).
Atmospheric Chemistry Implications
Research on gas-to-particle conversion using nonthermal plasma (NTP) technology for benzene molecules provides insights into potential applications in atmospheric chemistry and pollution control. This study demonstrates the transformation of benzene molecules into aerosols, highlighting the relevance of benzene and similar compounds in understanding and mitigating air pollution (Kim & Ogata, 2011).
Biodegradation Processes
The metabolism of monoaromatic hydrocarbons, including propylbenzene, by iron-reducing bacterial cultures, was examined, revealing propylphenols as metabolites in the anaerobic biodegradation process. This research contributes to our understanding of the biodegradation pathways of aromatic hydrocarbons and the role of microbial communities in the natural attenuation of pollutants (Eriksson et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
As N-Propylbenzene is used as a nonpolar organic solvent in various industries, including printing and the dyeing of textiles and in the manufacture of methylstyrene , future research could focus on finding more efficient and environmentally friendly methods of synthesis, as well as exploring new industrial applications.
properties
IUPAC Name |
1,1,2,2,3,3,3-heptadeuteriopropylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3/i1D3,2D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLMAHJVESYWTB-WDPWIZPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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